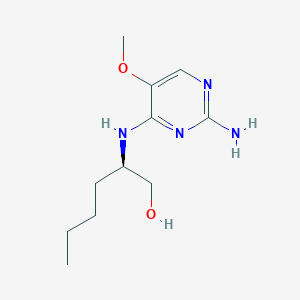
(R)-2-((2-Amino-5-methoxypyrimidin-4-yl)amino)hexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-((2-Amino-5-methoxypyrimidin-4-yl)amino)hexan-1-ol is a chiral organic compound that contains a pyrimidine ring substituted with an amino group and a methoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((2-Amino-5-methoxypyrimidin-4-yl)amino)hexan-1-ol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Substitution Reactions: The amino and methoxy groups can be introduced via nucleophilic substitution reactions using appropriate reagents such as ammonia or methanol.
Chiral Side Chain Addition: The hexanol side chain can be added through a chiral auxiliary or asymmetric synthesis approach to ensure the desired ®-configuration.
Industrial Production Methods
Industrial production of ®-2-((2-Amino-5-methoxypyrimidin-4-yl)amino)hexan-1-ol may involve large-scale synthesis using optimized reaction conditions and catalysts to improve yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hexanol side chain, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or the side chain, potentially leading to the formation of amines or alcohols.
Substitution: The amino and methoxy groups on the pyrimidine ring can participate in substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: The compound could act as an inhibitor for specific enzymes involved in metabolic pathways.
Molecular Probes: It may be used as a probe to study biological processes.
Medicine
Drug Development:
Therapeutic Agents: It may exhibit therapeutic properties such as anti-inflammatory or anti-cancer activities.
Industry
Material Science: The compound could be used in the development of new materials with unique properties.
作用機序
The mechanism of action of ®-2-((2-Amino-5-methoxypyrimidin-4-yl)amino)hexan-1-ol involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and affecting the corresponding metabolic pathway. Alternatively, it could interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.
類似化合物との比較
Similar Compounds
(S)-2-((2-Amino-5-methoxypyrimidin-4-yl)amino)hexan-1-ol: The enantiomer of the compound with different stereochemistry.
2-((2-Amino-5-methoxypyrimidin-4-yl)amino)hexan-1-ol: The racemic mixture containing both ®- and (S)-enantiomers.
2-((2-Amino-5-methoxypyrimidin-4-yl)amino)pentan-1-ol: A similar compound with a shorter side chain.
Uniqueness
®-2-((2-Amino-5-methoxypyrimidin-4-yl)amino)hexan-1-ol is unique due to its specific ®-configuration, which may confer distinct biological activities and interactions compared to its enantiomer or racemic mixture
特性
分子式 |
C11H20N4O2 |
|---|---|
分子量 |
240.30 g/mol |
IUPAC名 |
(2R)-2-[(2-amino-5-methoxypyrimidin-4-yl)amino]hexan-1-ol |
InChI |
InChI=1S/C11H20N4O2/c1-3-4-5-8(7-16)14-10-9(17-2)6-13-11(12)15-10/h6,8,16H,3-5,7H2,1-2H3,(H3,12,13,14,15)/t8-/m1/s1 |
InChIキー |
BCEIXRQEAZHTTP-MRVPVSSYSA-N |
異性体SMILES |
CCCC[C@H](CO)NC1=NC(=NC=C1OC)N |
正規SMILES |
CCCCC(CO)NC1=NC(=NC=C1OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


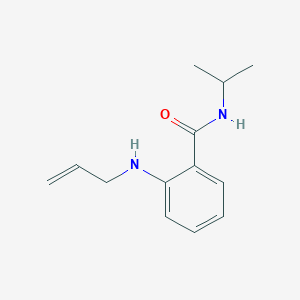
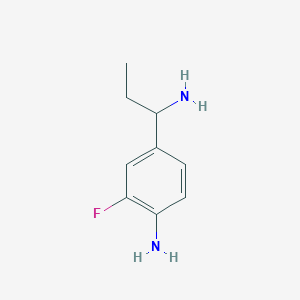
![3-Methyl-1H-pyrazolo[5,1-c][1,2,4]triazole-6,7-diamine](/img/structure/B13095896.png)
![4-(6-Acetyl-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-D]pyrimidin-5-YL)benzonitrile](/img/structure/B13095902.png)

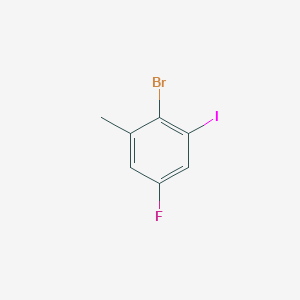


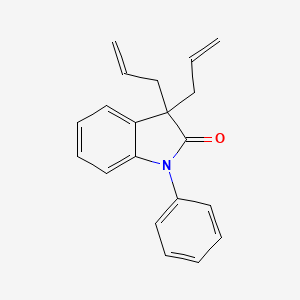
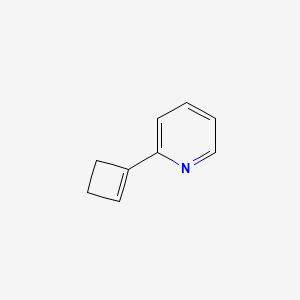
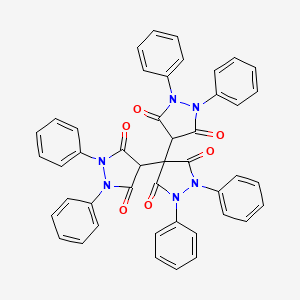
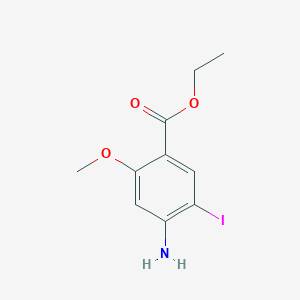
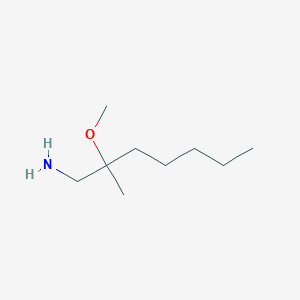
![2-Methyl-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13095996.png)
